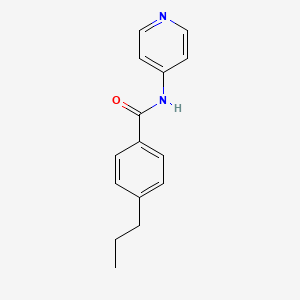

4-propyl-N-(pyridin-4-yl)benzamide

Description

4-Propyl-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a propyl substituent at the para position of the benzene ring and a pyridin-4-yl group attached to the amide nitrogen. Its molecular formula is C15H16N2O, with a molecular weight of 240.30 g/mol. The compound’s structure combines lipophilic (propyl) and hydrophilic (pyridine) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-propyl-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17-14-8-10-16-11-9-14/h4-11H,2-3H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAMFUZOCLGKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(pyridin-4-yl)benzamide can be achieved through the direct condensation of 4-propylbenzoic acid and 4-aminopyridine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields. The use of solid-supported catalysts and ultrasonic irradiation can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-propyl-N-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to hypoxia-inducible factor 1α (HIF-1α) and promote its stabilization and activation. This leads to the upregulation of target genes involved in cellular adaptation to hypoxia, such as those promoting glycolysis and angiogenesis . Additionally, the compound can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-propyl-N-(pyridin-4-yl)benzamide with structurally related benzamide derivatives from the provided evidence:

Key Structural and Functional Comparisons

Core Modifications :

- The propyl group in this compound enhances lipophilicity compared to analogs with polar substituents (e.g., morpholine-sulfonyl in ). This may improve membrane permeability but reduce aqueous solubility.

- Pyridine positioning : Pyridin-4-yl (as in the target compound and 6a ) enables hydrogen bonding via the nitrogen lone pair, whereas pyridin-3-yl derivatives (e.g., 6b ) alter interaction patterns with biological targets.

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 6a ) improve solubility in polar solvents compared to free-base analogs like the target compound.

Biological Activity: Anti-LSD1 activity: Aminocyclopropyl-containing analogs () exhibit potent inhibitory effects, suggesting that substituents on the benzamide nitrogen critically modulate target engagement. EGFR inhibition: Dichloro and pyrimidine modifications () highlight the importance of electron-withdrawing groups for kinase inhibition, a feature absent in the target compound.

Physicochemical and Spectral Data

- Melting Points: Analogs with rigid substituents (e.g., aminocyclopropyl in 6a ) exhibit higher melting points (~250°C) than flexible chains (e.g., propyl).

- Purity : Most analogs report >95% purity (), underscoring the reliability of synthetic protocols for benzamide derivatives.

- NMR/LCMS : The target compound’s spectral data can be inferred from analogs; for example, pyridine protons typically resonate at δ 8.3–7.5 ppm in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.